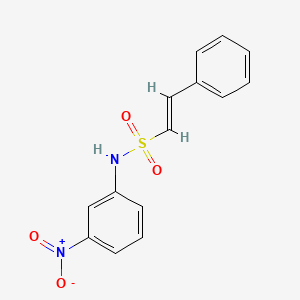![molecular formula C17H24F3NO2 B5644609 {3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B5644609.png)
{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of structurally similar piperidine derivatives involves intricate chemical reactions, typically starting with base-catalyzed condensation processes. For instance, derivatives have been synthesized by reacting piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides in methylene dichloride using triethylamine as a base (Benakaprasad et al., 2007), (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through X-ray crystallography, revealing intricate details such as chair conformations of the piperidine ring and the geometric distortions around sulfur atoms (Girish et al., 2008). These structural insights are crucial for understanding the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including aromatic nucleophilic substitution, which is influenced by the presence of substituents like methoxy or acyloxy groups (Consiglio et al., 1982). The reactivity patterns observed are essential for further derivatization and application in synthetic chemistry.
Physical Properties Analysis
The physical properties, including solvate formation and hydrogen bonding patterns, can significantly affect the compound's stability and solubility. For example, structures revealing hydrogen bond interactions and solvate formation have been reported, indicating the importance of these properties in the crystal packing and overall stability of the compound (Rofouei et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic substitution and the influence of different substituents on the aromatic ring, are central to understanding these compounds' chemistry. Detailed studies on these aspects enable the development of novel synthetic routes and applications in various fields of chemistry (Okitsu et al., 2001).
Propriétés
IUPAC Name |
[3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO2/c1-23-10-8-16(13-22)7-4-9-21(12-16)11-14-5-2-3-6-15(14)17(18,19)20/h2-3,5-6,22H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBGYUUEXRSRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=CC=CC=C2C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxo-1-imidazolidinyl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5644527.png)

![ethyl 6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5644541.png)
![1-(3-methylbutyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5644546.png)
![2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)
![N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5644555.png)
![(3R*,4S*)-1-[4-(1H-imidazol-1-yl)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5644571.png)

![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5644579.png)

![9-{[2-(methoxymethyl)-1-pyrrolidinyl]sulfonyl}-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644604.png)
![N-[4-(benzylamino)-2-oxo-2H-thiochromen-3-yl]acetamide](/img/structure/B5644613.png)

![4-bromo-1-[3-(3,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644618.png)